molecular formula C9H14ClNO2 B2929305 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2172254-22-5

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B2929305
CAS No.: 2172254-22-5
M. Wt: 203.67
InChI Key: DEXNXBBCDPRKGM-UHFFFAOYSA-N
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Description

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring attached to a carboxylic acid group and a tetrahydropyridine moiety, making it a unique structure for studying chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the hydrogenation of pyridine derivatives under specific conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Cyclopropane Ring Formation: The cyclopropane ring is often introduced via cyclopropanation reactions, which can be achieved using diazo compounds in the presence of metal catalysts like rhodium or copper.

    Coupling of the Two Moieties: The final step involves coupling the tetrahydropyridine and cyclopropane moieties through a carboxylation reaction, typically using reagents like carbon dioxide (CO2) and a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can further reduce the tetrahydropyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of carboxylate or ketone derivatives.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid
  • 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxamide
  • Cyclopropane-1-carboxylic acid derivatives

Uniqueness

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the combination of the strained cyclopropane ring and the tetrahydropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1,10H,2-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXNXBBCDPRKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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